REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH3:9])[C:5]([Cl:8])=[N:6][CH:7]=1.[Cl-].[C:11]([O:15][C:16](=[O:19])[CH2:17][Zn+])([CH3:14])([CH3:13])[CH3:12].CCOCC>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].CC(P(C(C)(C)C)[C-]1C=CC=C1)(C)C.C1C=CC([C-]2C(C3C=CC=CC=3)=C(C3C=CC=CC=3)C(C3C=CC=CC=3)=C2C2C=CC=CC=2)=CC=1.[Fe+2].C1COCC1>[Cl:8][C:5]1[N:6]=[CH:7][C:2]([CH2:17][C:16]([O:15][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:19])=[CH:3][C:4]=1[CH3:9] |f:1.2,4.5.6,7.8.9|
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Name
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Quantity
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4.69 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=NC1)Cl)C
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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[Cl-].C(C)(C)(C)OC(C[Zn+])=O
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
262 mg
|
Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
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Name
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|
Quantity
|
320 mg
|
Type
|
catalyst
|
Smiles
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CC(C)(C)P([C-]1C=CC=C1)C(C)(C)C.C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe+2]
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Name
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Quantity
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75 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
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CUSTOM
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Details
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stirred at 70° C. for 4 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction mixture was bubbled with nitrogen for 1 minute
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Duration
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1 min
|
Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
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Type
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CUSTOM
|
Details
|
all the solvents were evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in ethyl acetate
|
Type
|
WASH
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Details
|
washed with water and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated to dryness by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluted with 20% ethyl acetate in hexane
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=N1)CC(=O)OC(C)(C)C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |